

chromium(5+) electronic configuration and properties

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Compound of Interest

Compound Name: Chromium(5+)

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An In-depth Technical Guide to Chromium(V): Electronic Configuration, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pentavalent oxidation state of chromium, Cr(V). While less common than the trivalent (Cr(III)) and hexavalent (Cr(VI)) states, Cr(V) is a critical intermediate in the biological processing of chromium. Its high reactivity and paramagnetic nature make it a subject of intense study, particularly in the fields of toxicology and drug development. This document details its electronic structure, physicochemical properties, and the experimental methods used for its synthesis and characterization.

Electronic Configuration

The ground-state electron configuration of a neutral chromium atom is [Ar] 3d⁵ 4s¹, an exception to the Aufbau principle that arises from the enhanced stability of half-filled d-orbitals. [1][2][3][4] To achieve the +5 oxidation state, a chromium atom loses five electrons. The single 4s electron is removed first, followed by four electrons from the 3d orbital.

Therefore, the electronic configuration for the Chromium(V) ion (Cr⁵⁺) is:

[Ar] 3d¹

This d^1 configuration means that Cr(V) complexes possess a single unpaired electron, rendering them paramagnetic.^[5] This property is fundamental to their characterization by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy.

Physicochemical Properties of Chromium(V)

Chromium(V) is typically found as a transient species in redox reactions.^[6] However, a number of stable Cr(V) complexes, often featuring oxo ($\text{Cr}=\text{O}$) or nitrido ($\text{Cr}\equiv\text{N}$) ligands, have been synthesized and characterized. These complexes provide valuable insight into the intrinsic properties of the Cr(V) center.

Quantitative Data Summary

The following table summarizes key quantitative data for representative Chromium(V) complexes, providing a basis for comparison and further study.

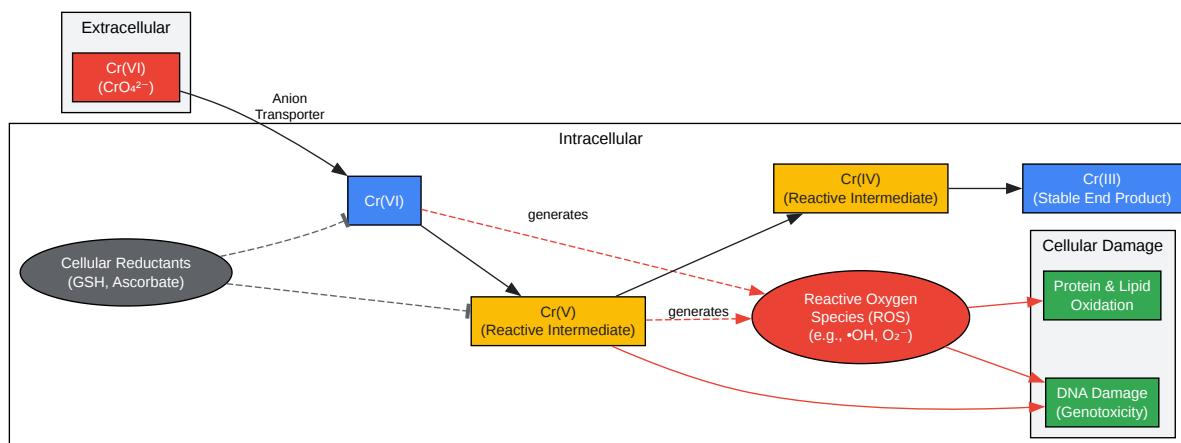
Complex	Property	Value	Method
[CrV(O)L ₂] ⁻ (L = 2-ethyl-2-hydroxybutanoato)	Redox Potential (CrV/IV)	0.44 V vs NHE	Cyclic Voltammetry
[CrV(O)L ₂] ⁻ (L = 2-ethyl-2-hydroxybutanoato)	Redox Potential (CrV/III)	0.84 V vs NHE	Potentiometric Titration
[CrV(O)(6-COO ⁻ -tpa)] ²⁺	Redox Potential (CrV/IV)	1.23 V vs SCE	Electron-Transfer Equilibrium
Nitrido(corrugato)chromium(V)	EPR g-value (g _{iso})	1.987	EPR Spectroscopy
Cr(V) species in treated BEAS-2B cells	EPR g-value	1.988	EPR Spectroscopy
Cr(V) in tetragonally distorted octahedron	EPR g-values	g = 1.953, g _⊥ = 1.976	EPR Spectroscopy
--INVALID-LINK-- (L = 1,4,7-triazacyclononane)	Bond Length (Cr≡N)	1.575(9) Å	X-ray Crystallography
Nitrido(corrugato)chromium(V)	Bond Length (Cr≡N)	1.530 Å	DFT Calculation
[AsPh ₄][CrVCl ₄ O]	Bond Length (Cr=O)	1.519(12) Å	X-ray Crystallography

[NHE: Normal Hydrogen Electrode; SCE: Saturated Calomel Electrode; EPR: Electron Paramagnetic Resonance; DFT: Density Functional Theory]

Biological Significance and Intracellular Pathway

The primary significance of Cr(V) in a biological context is its role as a key intermediate in the intracellular reduction of carcinogenic hexavalent chromium (Cr(VI)).^{[7][8]} Cr(VI), typically as the chromate anion (CrO₄²⁻), enters cells through anion transport channels.^[8] Once inside the cell, it undergoes a series of reduction steps, generating highly reactive intermediates, including Cr(V) and Cr(IV), before reaching the more stable Cr(III) state.^{[7][8]} This reductive

process, involving cellular reductants like glutathione (GSH) and ascorbate, concurrently generates reactive oxygen species (ROS), leading to significant oxidative stress and damage to DNA, proteins, and lipids.^{[7][8]} The formation of Cr(V) is considered a crucial step in the mechanism of Cr(VI)-induced genotoxicity and carcinogenicity.^[9]



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Intracellular reduction of Cr(VI) and resulting oxidative stress.

Experimental Protocols

The synthesis of stable Cr(V) complexes is essential for studying their properties. Below are detailed methodologies for key classes of these compounds.

Synthesis of Oxo[5,10,15-tris(p-cyanophenyl)corrolato]chromium(V)

This protocol describes the synthesis of a Cr(V)-oxo complex stabilized by a corrole macrocycle.[5]

- Preparation: Dissolve 5,10,15-Tris(p-cyanophenyl)corrole (48 mg, 0.081 mmol) in 24 mL of toluene in a reaction vessel.
- Reaction: Add an excess of chromium hexacarbonyl ($\text{Cr}(\text{CO})_6$) to the solution.
- Reflux: Heat the mixture to reflux with stirring for 2-3 hours. The solution color will gradually change to a deep red.
- Cooling and Filtration: Cool the solution to room temperature. Remove any unreacted $\text{Cr}(\text{CO})_6$ crystals by filtration.
- Solvent Removal: Evaporate the solvent to dryness using a rotary evaporator.
- Purification: Purify the resulting solid product by silica gel column chromatography (100–200 mesh) using a dichloromethane/hexane solvent system.
- Crystallization: Recrystallization of the purified product yields a deep red crystalline solid of the target Cr(V)-oxo complex.

Synthesis of a Nitridochromium(V) Complex via Photolysis

This method details the preparation of a six-coordinate Cr(V)-nitrido complex by photolysis of a Cr(III)-azido precursor.[10][11]

- Precursor: The synthesis starts with an octahedral monoazido chromium(III) complex, such as --INVALID-LINK--, where L is 1,4,7-triazacyclononane and acac is pentane-2,4-dionate.
- Photolysis: The solid-state Cr(III)-azido complex is subjected to photolysis.
- Reaction: Upon irradiation, the coordinated azide ligand (N_3^-) releases dinitrogen gas (N_2).
- Product Formation: This process results in the quantitative conversion to the corresponding six-coordinate nitrido complex, --INVALID-LINK--. The chromium center is oxidized from +3

to +5, and a terminal nitrido ligand (N^{3-}) is formed.

- Isolation: The resulting Cr(V)-nitrido complex is isolated as the final product.

Workflow for the synthesis of Cr(V)-oxo and Cr(V)-nitrido complexes.

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